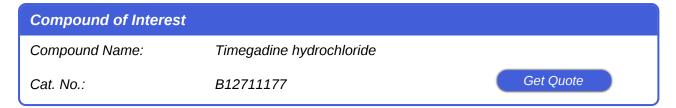


## Timegadine: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Timegadine, a tri-substituted guanidine derivative with significant anti-inflammatory properties. The document elucidates its chemical structure, mechanism of action, and the experimental methodologies used to characterize its activity.

## **Chemical Structure of Timegadine**

Timegadine is chemically designated as N-cyclohexyl-N'-(2-methylquinolin-4-yl)-N"-2-thiazolylguanidine.[1] It is a complex molecule featuring a central guanidine core substituted with a cyclohexyl group, a 2-methylquinoline moiety, and a 2-thiazolyl group.

**Chemical Properties:** 



Property	Value	
Molecular Formula	C20H23N5S[2][3]	
Molecular Weight	365.50 g/mol [2][3]	
IUPAC Name	N-Cyclohexyl-N'-(2-methyl-4-quinolyl)-N"-2-thiazolylguanidine[1]	
SMILES	CC1=NC2=CC=CC=C2C(/N=C(NC3CCCCC3)/ NC4=NC=CS4)=C1[2]	
InChlKey	SQVNITZYWXMWOG-UHFFFAOYSA-N[3]	
CAS Number	71079-19-1[2]	

# Mechanism of Action: Dual Inhibition of Eicosanoid Pathways

Timegadine's primary anti-inflammatory effect stems from its ability to act as a potent competitive inhibitor of two key enzyme families in the arachidonic acid cascade: cyclooxygenases (COX) and lipoxygenases (LOX).[2][4] This dual inhibition effectively curtails the production of pro-inflammatory eicosanoids, namely prostaglandins and leukotrienes. Furthermore, Timegadine has been shown to inhibit the release of arachidonic acid from cellular phospholipids, thereby reducing the available substrate for both COX and LOX pathways.[4][5]

## **Quantitative Inhibitory Activity**

The inhibitory potency of Timegadine has been quantified through in-vitro assays, with the half-maximal inhibitory concentration (IC<sub>50</sub>) values summarized below.

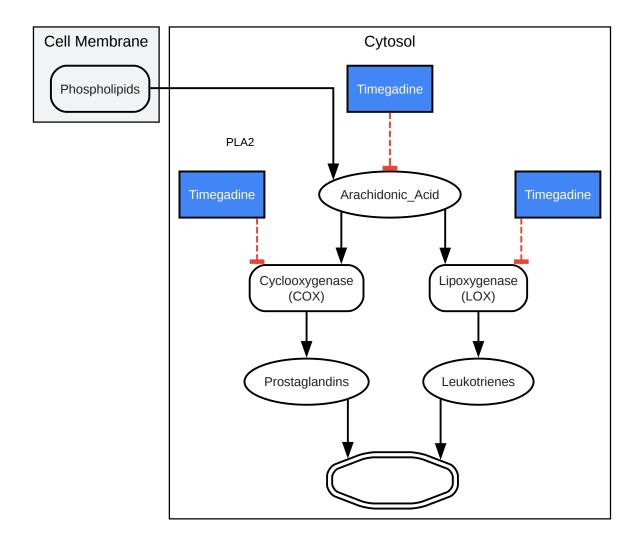


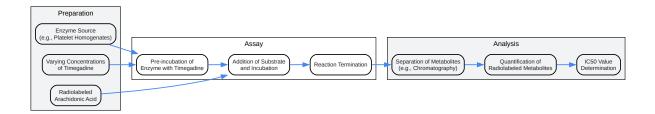
Target Enzyme/Process	Cell/Tissue Type	IC50 Value
Cyclooxygenase (COX)	Washed Rabbit Platelets	5 nM[2][4]
Cyclooxygenase (COX)	Rat Brain	20 μM[2][4]
Cyclooxygenase (COX)	Platelets	3.1 x 10 <sup>-8</sup> M (31 nM)[5]
Lipoxygenase (LOX)	Horse Platelet Homogenates (cytosol)	100 μΜ[2][4]
Lipoxygenase (LOX)	Washed Rabbit Platelets	100 μM[2][4]
Lipoxygenase (LOX)	Casein-elicited Rat Peritoneal PMNs	4.1 x 10 <sup>-5</sup> M (41 μM)[5]
Arachidonic Acid Release	Casein-elicited Rat Peritoneal PMNs	2.7 x 10 <sup>-5</sup> M (27 μM)[4][5]

# Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of Timegadine and the general workflow for assessing its inhibitory activity.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. An unusual profile of activity of a new basic anti-inflammatory drug, timegadine PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSRS [gsrs-dev-public.ncats.io]
- 4. benchchem.com [benchchem.com]
- 5. Multiple effects of a new anti-inflammatory agent, timegadine, on arachidonic acid release and metabolism in neutrophils and platelets PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Timegadine: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12711177#what-is-the-chemical-structure-of-timegadine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com